molecular formula C20H23N3O5S2 B2730362 6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 919843-69-9

6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2730362
CAS No.: 919843-69-9
M. Wt: 449.54
InChI Key: LWPVRBBXUKFXHU-UHFFFAOYSA-N
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Description

6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a tetrahydrothieno[2,3-c]pyridine derivative characterized by a 6-acetyl group, a 3-(isopropylsulfonyl)benzamido substituent at position 2, and a carboxamide moiety at position 2. The isopropylsulfonyl group enhances polarity and may influence binding interactions in biological systems, while the acetyl group could modulate metabolic stability . Structural data for analogs suggest that the tetrahydrothieno[2,3-c]pyridine core adopts a partially saturated conformation, which may contribute to its pharmacodynamic profile .

Properties

IUPAC Name

6-acetyl-2-[(3-propan-2-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-11(2)30(27,28)14-6-4-5-13(9-14)19(26)22-20-17(18(21)25)15-7-8-23(12(3)24)10-16(15)29-20/h4-6,9,11H,7-8,10H2,1-3H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPVRBBXUKFXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₂O₄S
  • Molecular Weight : 302.36 g/mol

The compound features a thieno[2,3-c]pyridine core which is known for its diverse pharmacological properties. The incorporation of an isopropylsulfonyl group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:

  • Formation of the thieno[2,3-c]pyridine skeleton.
  • Introduction of the acetyl and benzamido groups.
  • Sulfonation to introduce the isopropylsulfonyl moiety.

Inhibition Studies

Research has demonstrated that compounds with similar structures exhibit significant inhibition of various enzymes and receptors. For instance:

  • Phenylethanolamine N-methyltransferase (PNMT) : Compounds derived from tetrahydrothieno[2,3-c]pyridine have shown to inhibit PNMT effectively. This enzyme is crucial in the biosynthesis of epinephrine, and its inhibition can lead to decreased levels of this neurotransmitter in the central nervous system (CNS) .
  • α₂-Adrenoceptors : The thieno[2,3-c]pyridine derivatives have also been evaluated for their affinity towards α₂-adrenoceptors. Increased selectivity for these receptors can lead to potential therapeutic applications in treating hypertension and anxiety disorders .

Case Studies

  • Antidepressant Activity : A study indicated that similar compounds exhibited antidepressant-like effects in animal models by modulating monoamine neurotransmitter levels . These findings suggest that this compound may possess similar activity.
  • Anticancer Properties : Research has shown that related thieno[2,3-c]pyridine compounds demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways . This raises the possibility that the compound may also exhibit anticancer activity.

The biological activity of this compound is hypothesized to be mediated through:

  • Enzyme Inhibition : By binding to active sites on enzymes like PNMT and altering their function.
  • Receptor Modulation : Interacting with adrenergic receptors to influence neurotransmitter release and signaling pathways.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant anticancer properties. For instance, compounds designed based on similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory activity. Compounds with similar thieno[2,3-c]pyridine frameworks have been reported to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor for various enzymes involved in disease pathways. In particular, its interactions with histone deacetylases (HDACs) have been explored, suggesting that it could play a role in epigenetic regulation .

Pharmacological Insights

The pharmacological profile of 6-Acetyl-2-(3-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide includes:

  • Mechanism of Action : The compound's mechanism likely involves modulation of key signaling pathways related to cancer and inflammation. It may also interact with specific receptors or enzymes that are pivotal in these processes.
  • Therapeutic Potential : Given its diverse biological activities, this compound holds promise for developing new therapeutic agents targeting cancer and inflammatory conditions.

Case Studies

Several case studies have documented the effects of similar compounds:

  • A study on thienopyridine derivatives demonstrated notable anticancer effects in vitro against breast cancer cells .
  • Another research highlighted the anti-inflammatory properties of related compounds through inhibition of pro-inflammatory cytokines in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Antitubulin Activity: Compound 3e demonstrates antitubulin activity, likely due to the 3,4,5-trimethoxyphenyl group, which is a known pharmacophore in microtubule-targeting agents .
  • Electron-Withdrawing Effects : The trifluoromethyl group in 7h ( ) increases electron withdrawal, which may enhance stability but reduce solubility compared to the target compound’s isopropylsulfonyl group .
Physicochemical Properties
  • Solubility: The isopropylsulfonyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., trimethoxyphenyl in 3e) but may still limit bioavailability due to the tetrahydrothieno core’s hydrophobicity .
  • Thermal Stability : The acetyl group in 3e correlates with a moderate melting point (90–91°C), suggesting similar thermal stability for the target compound .

Q & A

Q. What are the key strategies for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this polycyclic compound likely involves multi-step reactions, including amide coupling, sulfonylation, and cyclization. Key steps should be optimized using:

  • Temperature control : Reflux conditions (e.g., acetic anhydride/acetic acid mixtures) are critical for cyclization, as seen in similar thienopyridine syntheses .
  • Catalyst selection : Sodium acetate or other mild bases can facilitate condensation reactions while minimizing side products .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while non-polar solvents can improve crystallization .
  • Purification : Column chromatography or recrystallization (e.g., DMF/water mixtures) is essential for isolating high-purity final products .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is recommended:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the tetrahydrothienopyridine core, focusing on deshielded protons near electronegative groups (e.g., sulfonyl) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and detect fragmentation patterns indicative of the acetyl and sulfonyl groups .
  • HPLC : A ≥98% purity threshold (using C18 columns and UV detection at 254 nm) ensures batch consistency .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to map electron density around the sulfonyl and carboxamide groups, predicting reactivity toward biological targets .
  • Molecular docking : Simulate interactions with enzymes (e.g., kinases) to identify steric or electronic modifications that improve binding affinity .
  • Reaction path searches : Employ algorithms to predict optimal conditions for introducing substituents (e.g., isopropylsulfonyl) without destabilizing the core structure .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardized assays : Replicate experiments under controlled conditions (pH, temperature) to isolate variables affecting activity .
  • Comparative analysis : Cross-reference NMR and MS data from conflicting studies to identify impurities or degradation products that may skew results .
  • Dose-response validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity and rule off-target effects .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Light/oxygen sensitivity : Conduct accelerated stability studies under UV light and varying oxygen levels, using argon-purged vials to assess oxidative degradation .
  • Metabolic stability : Use liver microsome assays to identify cytochrome P450-mediated breakdown pathways .

Experimental Design Considerations

Q. How to design a scalable synthesis protocol without compromising purity?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors to maintain precise temperature control during exothermic steps (e.g., sulfonylation) .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) where possible .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening : Test mixed solvents (e.g., ethyl acetate/heptane) to induce slow crystallization .
  • Salt formation : Introduce counterions (e.g., hydrochloride) via acid/base reactions to improve crystal lattice stability .
  • Cryocooling : Mount crystals under liquid nitrogen to minimize thermal motion and enhance diffraction resolution .

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